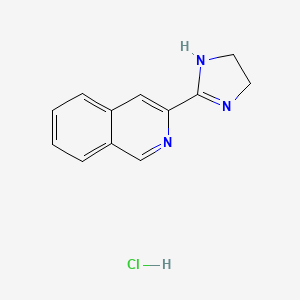

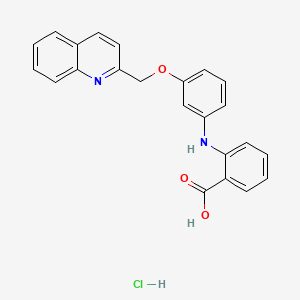

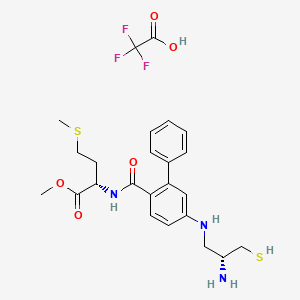

![molecular formula C25H27F3N6O3 B560299 N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)

N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide

Overview

Description

TC-N 1752 is a potent and orally active inhibitor of the sodium channel Nav1.7. It has shown significant analgesic efficacy in various pain models, making it a promising candidate for pain management research .

Scientific Research Applications

TC-N 1752 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study sodium channel function and inhibition.

Biology: Investigated for its effects on cellular processes involving sodium channels.

Medicine: Explored as a potential analgesic for pain management, particularly in conditions involving chronic pain.

Industry: Utilized in the development of new pain management therapies and as a reference compound in drug discovery

Mechanism of Action

Target of Action

TC-N 1752 primarily targets the Nav1.7 sodium channels . These channels are crucial for the propagation of action potentials in neurons and other excitable cells . The compound also inhibits other sodium channels such as hNav1.3, hNav1.4, hNaV1.5, and rNav1.8 .

Mode of Action

TC-N 1752 acts as an inhibitor of Nav1.7 and other sodium channels . It binds to these channels and inhibits their function, thereby preventing the propagation of action potentials . This results in a decrease in neuronal excitability and the transmission of pain signals .

Biochemical Pathways

The primary biochemical pathway affected by TC-N 1752 is the sodium ion transport pathway . By inhibiting Nav1.7 and other sodium channels, TC-N 1752 disrupts the flow of sodium ions into neurons, which is necessary for the initiation and propagation of action potentials .

Result of Action

The inhibition of Nav1.7 and other sodium channels by TC-N 1752 leads to a decrease in neuronal excitability and the transmission of pain signals . This results in analgesic efficacy , as demonstrated in the Formalin model of pain .

Biochemical Analysis

Biochemical Properties

TC-N 1752 is a human Na V channel inhibitor, with IC50 values of 0.17 μM, 0.3 μM, 0.4 μM, 1.1 μM and 1.6 μM at hNa V 1.7, hNa V 1.3, hNa V 1.4, hNa V 1.5 and hNa v 1.9 respectively . It also inhibits tetrodotoxin-sensitive sodium channels .

Cellular Effects

Its role as a Na V channel inhibitor suggests that it may influence cell function by modulating the activity of these channels .

Molecular Mechanism

TC-N 1752 exerts its effects at the molecular level primarily through its inhibition of Na V channels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TC-N 1752 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for TC-N 1752 are not publicly available. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

TC-N 1752 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce different functional groups into the compound

Common Reagents and Conditions

Common reagents used in the reactions involving TC-N 1752 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products Formed

The major products formed from the reactions of TC-N 1752 depend on the type of reaction and the reagents used. These products can include various derivatives with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Tetrodotoxin: A potent sodium channel blocker with a different mechanism of action.

Lidocaine: A local anesthetic that also inhibits sodium channels but with a broader spectrum of activity.

Carbamazepine: An anticonvulsant that inhibits sodium channels and is used in the treatment of neuropathic pain

Uniqueness

TC-N 1752 is unique in its high potency and selectivity for the Nav1.7 sodium channel. This selectivity makes it a valuable tool for studying the role of Nav1.7 in pain signaling and for developing targeted pain therapies .

Properties

IUPAC Name |

N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F3N6O3/c1-16-21(31-17(2)35)4-3-5-22(16)32-23-29-15-30-24(33-23)34-12-10-19(11-13-34)36-14-18-6-8-20(9-7-18)37-25(26,27)28/h3-9,15,19H,10-14H2,1-2H3,(H,31,35)(H,29,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKAFHZJICDACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C)NC2=NC(=NC=N2)N3CCC(CC3)OCC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that TC-N 1752 is less potent on Nav1.9 compared to other Nav channel subtypes. What could explain this difference in potency?

A: While the study confirms that TC-N 1752 interacts with the canonical local anesthetic (LA) binding region on Domain 4 S6 of Nav1.9, it exhibits lower potency compared to its effects on other Nav subtypes []. This difference could be attributed to a unique lysine residue (K799) within the Nav1.9 Domain 2 S6 pore domain. This residue, located near the LA binding site, is not present in other Nav subtypes. When this lysine is mutated to the consensus asparagine (K799N), the potency of TC-N 1752 actually decreases []. This suggests that K799 plays a role in the interaction between TC-N 1752 and Nav1.9, potentially influencing the binding orientation or access to the binding site. Further research is needed to fully elucidate the structural basis for this observed difference in potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.